The compound is derived from phenylacetic acid, which is commonly used in organic synthesis. It falls under the category of aromatic carboxylic acids due to the presence of both an aromatic ring and a carboxylic acid functional group. This classification allows it to participate in various chemical reactions typical of aromatic compounds.
The synthesis of 2-(2-chloro-6-methoxyphenyl)acetic acid typically involves an electrophilic aromatic substitution reaction. The process can be summarized as follows:
The molecular structure of 2-(2-chloro-6-methoxyphenyl)acetic acid can be depicted using various structural representations:
COC1=C(C(=CC=C1)Cl)CC(=O)O
, indicating the connectivity of atoms within the molecule .InChI=1S/C9H9ClO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
which provides a standardized way to describe its chemical structure.The chemical reactions involving 2-(2-chloro-6-methoxyphenyl)acetic acid primarily include:
The mechanism of action for 2-(2-chloro-6-methoxyphenyl)acetic acid involves its interaction with biological targets:
The physical and chemical properties of 2-(2-chloro-6-methoxyphenyl)acetic acid include:
The applications of 2-(2-chloro-6-methoxyphenyl)acetic acid span various scientific fields:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8